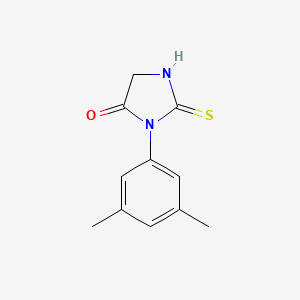
3-(3,5-Diméthylphényl)-2-sulfanylidèneimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one is a derivative of the imidazolidin-4-one class, characterized by a sulfanylidene group attached to the imidazolidinone ring. Although the provided papers do not directly discuss this specific compound, they offer insights into the structural and chemical properties of closely related compounds. For instance, the paper titled "1-Acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one" describes a similar compound where the imidazolidin-4-one moiety is essentially planar and forms specific dihedral angles with attached groups, which could be relevant for understanding the geometry and potential reactivity of 3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from a precursor and proceeding through esterification, treatment with hydrazine hydrate, ring closure, and final substitution reactions. For example, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides is detailed in the paper "Synthesis Pharmacological Evaluation, Molecular Docking And Cytotoxicty Studies On Some N-Substituted 5-[(4-Chlorophenoxy)Methyl]-1,3,4-Oxadiazole-2yl-2-Sulfanyl Acetamides" . This process may share similarities with the synthesis of 3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one, particularly in the steps involving ring closure and the introduction of sulfanyl groups.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by planarity and specific dihedral angles between the core moiety and attached groups. The paper on the 1-acetyl derivative provides insights into the crystal structure, revealing how molecules are linked by hydrogen bonds, which could suggest similar bonding patterns and molecular arrangements for 3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one.
Chemical Reactions Analysis
While the provided papers do not directly address the chemical reactions of 3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one, they do discuss the reactivity of related compounds. The synthesis paper mentions the use of electrophiles for substitution at the thiol position, which could be a relevant reaction for modifying the structure of 3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one or for its participation in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the structural analysis and the synthesis pathway. The planarity of the imidazolidin-4-one moiety and its dihedral angles with substituents affect the compound's overall shape and reactivity. The presence of a sulfanyl group could influence the compound's polarity and potential for forming hydrogen bonds, as seen in the crystal structure of the 1-acetyl derivative . The synthesis paper also suggests that substitutions on the oxadiazole moiety can lead to variations in cytotoxicity, which could be extrapolated to the toxicity profile of 3-(3,5-Dimethylphenyl)-2-sulfanylideneimidazolidin-4-one.
Applications De Recherche Scientifique
Polymères d'ester cyanate
Bien que le polymère dérivé de l'isocyanate de 3,5-diméthylphényle n'ait pas été étudié de manière approfondie, il présente un potentiel prometteur en science des matériaux :
- Monomère : Le composé [2-[(2-cyanato-3,5-diméthylphényl)méthoxyméthyl]-4,6-diméthylphényl] cyanate a été décrit. Sa polymérisation pourrait conduire à de nouveaux polymères d'ester cyanate présentant des propriétés uniques .
Amélioration des sélecteurs chiraux
Les chercheurs ont exploré des cyclodextrines modifiées pour les séparations énantiosélectives :
- Application : Un dérivé de β-cyclodextrine 3,5-diméthylphényl carbamate montre des performances améliorées en chromatographie énantiosélective. Les points quantiques améliorent son efficacité en augmentant indirectement les interactions avec l'analyte .
Chimie analytique
3,5-Dimethylphenyl isocyanate, Thermo Scientific Chemicals Cyanate Ester Monomers and Oligomers: Overview of the Modern Research Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantioselective Separations
Propriétés
IUPAC Name |
3-(3,5-dimethylphenyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7-3-8(2)5-9(4-7)13-10(14)6-12-11(13)15/h3-5H,6H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQMNNDNDJPUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)CNC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

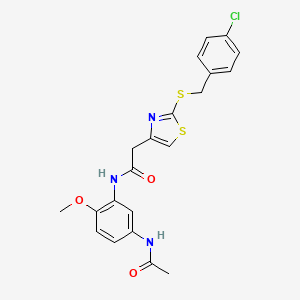
![2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2524830.png)
![3-butyl-9-(2,5-dimethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2524831.png)
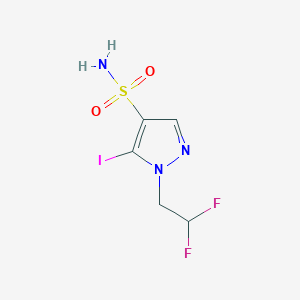

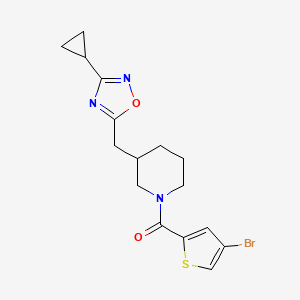
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2524838.png)
![5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2524839.png)
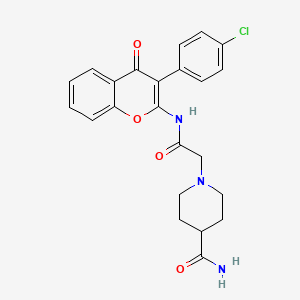
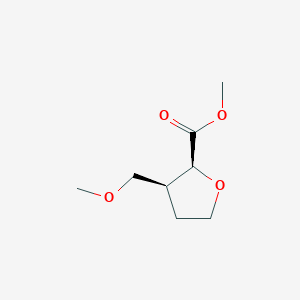
![(1R,5S)-8-((3-methylbenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2524845.png)
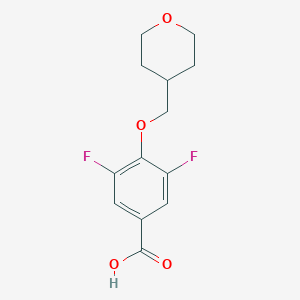
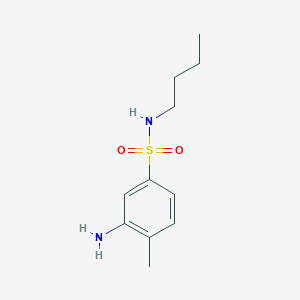
![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2524851.png)